molecular formula C15H14Cl2N2O B13742693 5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride CAS No. 102516-91-6

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride

Katalognummer: B13742693
CAS-Nummer: 102516-91-6
Molekulargewicht: 309.2 g/mol
InChI-Schlüssel: XFLDWKGVVJCVIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride typically involves the condensation of o-phenylenediamine with p-methoxybenzaldehyde in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its pharmacological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

    2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.

Uniqueness

5(or 6)Chloro-2-(p-methoxybenzyl)benzimidazole hydrochloride stands out due to its unique combination of chloro and methoxy substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

102516-91-6

Molekularformel

C15H14Cl2N2O

Molekulargewicht

309.2 g/mol

IUPAC-Name

6-chloro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-3-ium;chloride

InChI

InChI=1S/C15H13ClN2O.ClH/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15;/h2-7,9H,8H2,1H3,(H,17,18);1H

InChI-Schlüssel

XFLDWKGVVJCVIH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.